molecular formula C13H23N3O B1526953 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide CAS No. 1182797-07-4

2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide

Cat. No.: B1526953
CAS No.: 1182797-07-4
M. Wt: 237.34 g/mol
InChI Key: JFJOUGANPLJHHM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle . The crystal structure of related compounds shows the linkage of the conjugated central unit with terminal deprotonated pyrrole units .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Research into pyridazine, oxazine, pyrrole, and pyrrolo[1,2‐a]quinazoline derivatives from malononitrile dimer has shown that bromination of 2-amino-1,1,3-tricyanopropene leads to novel heterocycles, including pyrroles, demonstrating the compound's versatility in heterocyclic chemistry (El‐Din, 2003).
  • A study on isomeric N-methyl-7-deazaguanines has synthesized regiospecifically the N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, indicating the compound's significance in medicinal chemistry for inhibitory activity on xanthine oxidase (Seela et al., 1984).

Biological and Pharmacological Potential

  • Investigations into the metabolites of L-735,524, a potent HIV-1 protease inhibitor, underline the importance of understanding the metabolic pathways and potential biological activities of derivatives related to "2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide" in drug development (Balani et al., 1995).
  • The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in the preparation of premafloxacin, which was under development as an antibiotic, showcases the compound's role in synthesizing new pharmacologically active molecules (Fleck et al., 2003).

Chemical Synthesis for Heterocyclic Systems

  • The utilization of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems underscores the importance of related compounds in creating fused pyrimidinones, demonstrating the broad applicability in synthetic organic chemistry (Toplak et al., 1999).

Antibacterial and Insecticidal Potential

  • The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential points to the chemical's potential in developing new agrochemicals and antibacterial agents (Deohate & Palaspagar, 2020).

Biochemical Analysis

Biochemical Properties

2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction rates and outcomes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. These changes can result in altered cellular behaviors, such as proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biological activity and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential chronic effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific metabolic pathways or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of different metabolites. These interactions can affect metabolic fluxes and alter the levels of specific metabolites, which can have downstream effects on cellular processes and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

2-amino-N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-5-8-13(3,14)12(17)15-9-11-7-6-10(2)16(11)4/h6-7H,5,8-9,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJOUGANPLJHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)NCC1=CC=C(N1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide
Reactant of Route 2
2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide
Reactant of Route 3
2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide
Reactant of Route 4
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2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide
Reactant of Route 5
2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide
Reactant of Route 6
2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.